5,5-Difluorocamphor
Description
5,5-Difluorocamphor is a fluorinated derivative of camphor, where hydrogen atoms at the C-5 position are replaced by fluorine atoms. This modification significantly alters its chemical behavior, particularly in enzymatic reactions catalyzed by cytochrome P450cam. The fluorine substitution at C-5 blocks hydroxylation at this site, redirecting metabolic activity to secondary positions such as C-9 or C-3, depending on the enantiomer . Studies highlight its role in uncoupling electron and oxygen transfer in P450cam, leading to altered reaction stoichiometries and mechanistic insights into enzyme catalysis .
Properties
CAS No. |
93264-02-9 |
|---|---|
Molecular Formula |
C10H14F2O |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
5,5-difluoro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14F2O/c1-8(2)6-4-7(13)9(8,3)5-10(6,11)12/h6H,4-5H2,1-3H3 |
InChI Key |
GWEZLPSFDXSFNQ-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)C1(CC2(F)F)C)C |
Canonical SMILES |
CC1(C2CC(=O)C1(CC2(F)F)C)C |
Synonyms |
5,5-difluorocamphor |
Origin of Product |
United States |
Comparison with Similar Compounds
Regio-Specificity of Hydroxylation
- Camphor : Hydroxylation occurs predominantly at the C-5 position due to proximity to the heme iron, yielding 5-exo-alcohol as the sole product .
- 5,5-Difluorocamphor : Fluorination at C-5 shifts hydroxylation to C-9 in the (1R)-enantiomer (92% of products) and C-3 in the (1S)-enantiomer, demonstrating enantiomer-dependent regioselectivity .
- Norcamphor: The (1R)-enantiomer is hydroxylated at C-5, while the (1S)-enantiomer favors C-6, analogous to the enantiomeric divergence seen in this compound .
- 5-Methylenylcamphor : Forms an exo-epoxide instead of hydroxylated products, indicating a shift in reaction mechanism .
Table 1: Hydroxylation Sites and Product Distribution
Uncoupling Behavior in Cytochrome P450cam
Uncoupling refers to the dissociation of electron transfer from oxygen incorporation into substrates.
- Camphor : Fully coupled, with a NADH/O₂ ratio of ~1:1 .
- This compound : Acts as a four-electron uncoupler, consuming two NADH molecules per O₂ and producing water (95% in deuterated form) instead of hydroxylated products. The NADH/O₂ ratio approaches 2:1 .
- 5-Methylenylcamphor : A two-electron uncoupler, generating H₂O₂ as a byproduct .
- Ethylbenzene and 1,1,1-Trichloroethane: Non-camphor analogues that promote uncoupling but lack structural similarity .
Table 2: Uncoupling Modes and Stoichiometries
| Compound | Uncoupling Type | NADH/O₂ Ratio | Major Byproduct | Reference |
|---|---|---|---|---|
| Camphor | Coupled | ~1:1 | None | |
| This compound | Four-electron | ~2:1 | H₂O | |
| 5-Methylenylcamphor | Two-electron | ~1.5:1 | H₂O₂ |
Isotope Effects and Rate-Limiting Steps
Deuteration studies reveal mechanistic differences:
- Camphor : Exhibits a low intermolecular isotope effect (kH/kD = 1.1–1.2), indicating fast oxygen transfer .
- This compound : Shows a large isotope effect (kH/kD = 11.7) at C-9, suggesting that hydrogen abstraction (oxygen transfer) becomes rate-limiting instead of electron transfer .
- Deuterated this compound : Deuteration at C-9 reduces hydroxylated product formation (28.3% → 2.4%) and increases water production (69.3% → 95.2%), highlighting metabolic switching .
Reaction Rates and Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
